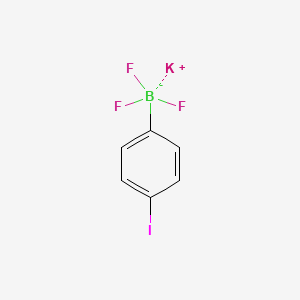

Potassium 4-iodophenyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(4-iodophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3I.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXNSBOVCAXUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)I)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3IK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635627 | |

| Record name | Potassium trifluoro(4-iodophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912350-00-6 | |

| Record name | Potassium trifluoro(4-iodophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-iodophenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Utility of Potassium 4-Iodophenyltrifluoroborate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for robust, reliable, and versatile building blocks is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, circumventing many of the limitations associated with their boronic acid precursors. These crystalline, tetracoordinate boron salts exhibit remarkable stability to air and moisture, simplifying handling, storage, and application in complex synthetic sequences.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of a key bifunctional building block, potassium 4-iodophenyltrifluoroborate, from its corresponding boronic acid. We will delve into the foundational principles governing its formation and stability, provide a detailed and validated experimental protocol, outline essential characterization techniques, and explore its strategic applications in cross-coupling chemistry.

Foundational Principles: The Superiority of the Trifluoroborate Salt

The enhanced stability and unique reactivity profile of this compound are rooted in the fundamental structure of the tetracoordinate boron atom. Understanding this principle is critical to appreciating its advantages over 4-iodophenylboronic acid.

Mechanism of Formation and Inherent Stability

The synthesis is a straightforward acid-base displacement reaction. 4-Iodophenylboronic acid, featuring a trigonal planar, electron-deficient boron center, readily reacts with potassium hydrogen fluoride (KHF₂). The fluoride ions displace the hydroxyl groups, forming a stable, tetrahedral, anionic trifluoroborate salt, which is stabilized by the potassium counterion.[1][2][4]

The key to the salt's stability lies in this structural transformation. The resulting tetracoordinate boron atom possesses a filled valence shell of electrons, satisfying the octet rule. This negates the empty p-orbital characteristic of boronic acids, which is the primary site of decomposition pathways such as protodeboronation and oxidative degradation.[2]

A "Protected" Boronic Acid for Controlled Reactivity

Functionally, the trifluoroborate group acts as a robust protecting group for the boronic acid.[2] Its inherent stability allows the carbon-boron bond to be carried through various synthetic transformations that would otherwise be incompatible with a boronic acid.[1] The true synthetic utility is revealed during cross-coupling reactions, where, under basic or acidic conditions, the trifluoroborate undergoes slow, controlled hydrolysis to regenerate the active boronic acid in situ.[5][6][7][8] This "slow-release" mechanism maintains a low steady-state concentration of the highly reactive boronic acid, significantly minimizing undesirable side reactions like homocoupling.[5][6][8]

Synthesis of this compound: A Validated Protocol

This section provides a detailed, step-by-step methodology for the efficient and high-yielding synthesis of this compound.

Overall Reaction Scheme

Caption: Synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Iodophenylboronic Acid | IC₆H₄B(OH)₂ | 247.83[9] | |

| Potassium Hydrogen Fluoride | 7789-29-9 | KHF₂ | 78.10 |

| Methanol (ACS Grade) | 67-56-1 | CH₃OH | 32.04 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

| Acetonitrile (ACS Grade) | 75-05-8 | CH₃CN | 41.05 |

Note: Potassium hydrogen fluoride is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Use of plastic or PTFE labware is recommended to prevent etching of glassware over time.[1]

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge 4-iodophenylboronic acid (10.0 g, 40.35 mmol, 1.0 equiv) and methanol (40 mL). Stir to form a suspension.

-

Reagent Preparation: In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂) (9.45 g, 121.05 mmol, 3.0 equiv) in deionized water (50 mL). Note: The KHF₂ solution should be prepared fresh just prior to use.[1]

-

Controlled Addition: Cool the flask containing the boronic acid suspension to 0-5 °C using an ice-water bath. Slowly add the aqueous KHF₂ solution to the stirred suspension over 10-15 minutes. A thick, white precipitate will form. The causality for cooling is to manage the exothermic nature of the acid-base reaction.

-

Reaction Completion: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 1 hour. Reaction completion can be monitored by ¹¹B NMR by observing the disappearance of the boronic acid signal (~30 ppm) and the appearance of the trifluoroborate signal.[1]

-

Solvent Removal: Concentrate the thick slurry on a rotary evaporator under reduced pressure to remove the bulk of the methanol and water, yielding a wet white solid.

-

Purification by Trituration/Washing: Add acetonitrile (100 mL) to the flask. Stir the solid vigorously for 30 minutes. This step is critical as the desired product has some solubility in acetonitrile, whereas the excess KHF₂ and other inorganic salts are largely insoluble.[1]

-

Isolation: Isolate the white solid by vacuum filtration, washing the filter cake with two additional portions of acetonitrile (2 x 25 mL).

-

Drying: Dry the purified product under high vacuum at 50 °C overnight to yield this compound as a fine, white crystalline solid.

Experimental Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of the title compound.

Product Characterization and Quality Control

Rigorous characterization is a self-validating step, ensuring the identity, structure, and purity of the synthesized this compound.

Spectroscopic and Physical Data

| Analysis Method | Expected Result |

| ¹H NMR | Aromatic region will show two doublets (AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. Signals will be consistent with literature data.[10] |

| ¹⁹F NMR | A single, sharp resonance is expected, confirming the presence of the three equivalent fluorine atoms in the BF₃ group. The chemical shift provides definitive evidence of salt formation.[11] |

| ¹¹B NMR | A quartet (due to coupling with fluorine) is typically observed, confirming the tetracoordinate boron center. The disappearance of the broad singlet from the starting boronic acid is a key indicator of reaction completion.[11] |

| Melting Point | 141-148 °C (literature value). A sharp melting point within this range is indicative of high purity.[12] |

| Appearance | White to off-white powder/crystalline solid.[12] |

Strategic Applications in Drug Discovery and Synthesis

The primary value of this compound lies in its bifunctional nature, making it a powerful tool for the convergent synthesis of complex molecules.

Core Utility: Suzuki-Miyaura Cross-Coupling

This reagent is an exceptional partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[13][14] Its utility is twofold:

-

As the Boron Nucleophile: The trifluoroborate can couple with various aryl or heteroaryl halides/triflates to form a biaryl structure, retaining the iodine atom for subsequent functionalization.

-

As the Halide Electrophile: The iodo- group provides a reactive handle for a separate cross-coupling event, allowing the boron moiety to be installed first, followed by coupling at the aryl iodide position.

This dual reactivity enables complex, multi-component synthetic strategies from a single, stable, and easy-to-handle building block.

Illustrative Suzuki-Miyaura Coupling Pathway

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Conclusion

The synthesis of this compound from 4-iodophenylboronic acid is a robust, efficient, and scalable process that transforms a relatively unstable precursor into a highly stable and versatile synthetic building block. Its superior handling characteristics, inherent stability, and controlled reactivity make it an invaluable tool for researchers in drug discovery and development. By serving as a protected, bifunctional reagent, it facilitates the construction of complex molecular architectures with increased efficiency and reliability, streamlining pathways to novel chemical entities.

References

-

Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

-

Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Semantic Scholar. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 323. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 833–843. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

-

Kabalka, G. W., Al-Masum, M., & Al-Rashdan, A. (2008). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules (Basel, Switzerland), 13(3), 594–600. [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. ResearchGate. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. [Link]

-

da Silva, F. F., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic resonance in chemistry : MRC, 49(12), 772–776. [Link]

-

Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Scite.ai. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. ResearchGate. [Link]

-

N/A. (n.d.). (K) Potassium NMR. University of Ottawa. [Link]

-

Yar, A., et al. (2013). Structural and spectroscopic characterization of potassium fluoroborohydrides. Physical chemistry chemical physics : PCCP, 15(27), 11226–11230. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. 4-碘苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Potassium4-iodophenyltrifluoroborate(912350-00-6) 1H NMR [m.chemicalbook.com]

- 11. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-碘苯基三氟硼酸钾 ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Guide to the One-Pot Synthesis of Potassium Aryltrifluoroborates from Aryl Halides: Strategy, Mechanism, and Application

Abstract

Potassium aryltrifluoroborates (ArBF3K) have emerged as indispensable reagents in modern synthetic chemistry, particularly as robust and versatile coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction. Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity offer significant advantages over their boronic acid and ester counterparts, making them highly valuable in pharmaceutical and materials science research. This technical guide provides an in-depth exploration of the efficient one-pot synthesis of potassium aryltrifluoroborates directly from aryl halides. We will dissect the strategic rationale behind the widely adopted two-step, single-vessel sequence, explain the intricate mechanisms of the catalytic borylation and subsequent fluorination, and provide a field-proven experimental protocol for researchers and drug development professionals.

Strategic Imperative: Why Potassium Aryltrifluoroborates?

In the landscape of cross-coupling chemistry, the choice of the organoboron nucleophile is paramount. While boronic acids are foundational, they suffer from inherent instability, often undergoing dehydration to form cyclic boroxine anhydrides or protodeboronation under certain conditions. Boronate esters, such as the common pinacol esters, offer improved stability but can be challenging to purify and may exhibit sluggish reactivity.

Potassium organotrifluoroborates, in contrast, offer a superior profile for many applications[1]:

-

Enhanced Stability: The anionic, tetracoordinate boron center is exceptionally stable to air and moisture, allowing for indefinite storage without degradation[1].

-

Ease of Handling: ArBF3K salts are typically free-flowing, crystalline solids, simplifying weighing and handling compared to often amorphous or oily boronic acids and esters.

-

Controlled Reactivity: The trifluoroborate moiety often requires activation (e.g., with a base) to participate in the transmetalation step of the catalytic cycle, providing a measure of controlled release of the nucleophilic aryl group.

-

Unique Reactivity: In some cases, ArBF3K salts can provide different reactivity profiles and higher yields compared to other organoboron species.

The ability to synthesize these valuable reagents in a single vessel from readily available aryl halides (Ar-X) without the need to isolate intermediates represents a significant advancement in efficiency, atom economy, and laboratory workflow.

The Core Methodology: A One-Pot, Two-Step Symphony

The most prevalent and robust strategy for the one-pot synthesis of ArBF3K from aryl halides involves a sequence of two distinct, yet compatible, chemical transformations performed sequentially in the same reaction vessel:

-

Palladium-Catalyzed Miyaura Borylation: An aryl halide (Ar-X, where X = Cl, Br, I, OTf) is coupled with a diboron reagent in the presence of a palladium catalyst and a base to form an intermediate arylboronic acid or ester.

-

In-Situ Fluorinative Quench: The intermediate arylboron species is then treated with an aqueous solution of potassium hydrogen difluoride (KHF2), which hydrolyzes the ester (if formed) and subsequently fluorinates the boronic acid to precipitate the desired potassium aryltrifluoroborate salt.

This streamlined workflow eliminates the need for intermediate purification, significantly reducing solvent waste and saving valuable time.

Mechanistic Deep Dive & Rationale for Experimental Choices

The Miyaura Borylation Catalytic Cycle

The first step is a palladium-catalyzed cross-coupling reaction. Understanding its mechanism is crucial for troubleshooting and optimization. The seminal work by Miyaura and Suzuki laid the foundation for this transformation, which typically proceeds through a Pd(0)/Pd(II) catalytic cycle[2][3].

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The reactivity of the halide is typically I > Br > OTf > Cl.

-

Ligand Exchange (The Role of the Base): This step is critical. A mild base, classically potassium acetate (KOAc), exchanges with the halide on the palladium center[2]. This is a key insight from Miyaura's work: the base activates the palladium complex, not the diboron reagent. The resulting acetato-palladium complex (Ar-Pd-OAc) is more reactive in the subsequent step than the halo-palladium complex because the Pd-O bond is more labile than the Pd-X bond[2]. Using a strong base can promote a competing Suzuki-Miyaura coupling between the newly formed arylboronic acid and the starting aryl halide, reducing the yield.

-

Transmetalation: The boron atom of the diboron reagent exchanges its organic group with the acetate on the palladium center. The high oxophilicity (affinity for oxygen) of boron is a key driving force for this step[2].

-

Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, regenerating the active Pd(0) catalyst and releasing the arylboronic acid product.

Causality Behind Reagent Selection

-

Catalyst & Ligand: For aryl chlorides, which are often unreactive, specialized electron-rich, bulky phosphine ligands are required. Ligands like SPhos, RuPhos, and particularly XPhos are field-proven choices that facilitate the challenging oxidative addition step[4][5]. Pre-formed palladium catalysts, such as the XPhos Pd G2 precatalyst , are often used as they are highly active and air-stable, simplifying reaction setup[4].

-

Boron Source: While bis(pinacolato)diboron (B2pin2) is the traditional reagent, it is atom-inefficient, with the pinacol group representing significant waste[6][7]. Tetrahydroxydiboron (B2(OH)4) , also known as bis-boronic acid (BBA), has emerged as a superior alternative. It is more atom-economical, environmentally benign, and directly yields the arylboronic acid intermediate, simplifying the subsequent fluorination step[4][8][9].

-

Solvent: Protic solvents like ethanol or methanol are often effective. They are good for dissolving the base and the B2(OH)4 reagent and are compatible with the final aqueous quench.

The Vedejs Fluorination

The conversion of the in situ-generated arylboronic acid to the ArBF3K salt was pioneered by Vedejs[10][11]. The reaction with potassium hydrogen difluoride (KHF2) is straightforward and highly efficient. KHF2 acts as a source of both potassium ions (K+) and fluoride ions (F-), displacing the hydroxyl groups on the boron atom to form the stable, tetracoordinate trifluoroborate anion. The product's low solubility in common organic solvents like acetone or acetonitrile leads to its precipitation, providing a simple and effective method of isolation.

Field-Proven Experimental Protocol

The following protocol is adapted from methodologies developed by the Molander group for the one-pot synthesis from aryl chlorides using tetrahydroxydiboron[4][8].

Reaction: 4-chlorobenzonitrile to Potassium (4-cyanophenyl)trifluoroborate

Materials:

-

4-chlorobenzonitrile (1.0 mmol, 1.0 equiv)

-

Tetrahydroxydiboron (B2(OH)4) (1.5 equiv)

-

Potassium Acetate (KOAc) (3.0 equiv)

-

XPhos Pd G2 precatalyst (2 mol %)

-

XPhos ligand (2 mol %)

-

Ethanol (0.2 M)

-

Potassium Hydrogen Difluoride (KHF2) (4.0 equiv)

-

Acetonitrile

-

Water (deionized)

Procedure:

-

Reaction Setup (Borylation):

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chlorobenzonitrile (137.6 mg, 1.0 mmol), tetrahydroxydiboron (134.5 mg, 1.5 mmol), potassium acetate (294.3 mg, 3.0 mmol), XPhos Pd G2 (15.7 mg, 0.02 mmol), and XPhos (9.5 mg, 0.02 mmol).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add ethanol (5 mL) via syringe.

-

Seal the vial and place it in a preheated oil bath at 80 °C. Stir vigorously for 12-24 hours. Note: Reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot.

-

-

Fluorinative Quench & Isolation:

-

After the borylation is complete, remove the vial from the oil bath and allow it to cool to room temperature.

-

In a separate flask, prepare a solution of potassium hydrogen difluoride (312.4 mg, 4.0 mmol) in water (2 mL). Caution: KHF2 is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment in a fume hood.

-

Add the aqueous KHF2 solution to the reaction mixture.

-

Stir the resulting mixture at room temperature for 1 hour. A white precipitate should form.

-

Add acetonitrile (10 mL) to the slurry to further decrease the solubility of the product and stir for an additional 30 minutes.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake sequentially with a small amount of cold water and then cold acetonitrile.

-

Dry the collected white solid under high vacuum to a constant weight to yield potassium (4-cyanophenyl)trifluoroborate.

-

Data Presentation: Substrate Scope

The one-pot methodology is highly versatile and tolerates a wide array of functional groups on the aryl halide. The following table summarizes representative yields for various substrates, demonstrating the robustness of the protocol.

| Entry | Aryl Halide | Product | Yield (%)[4] |

| 1 | 4-Chloroacetophenone | Potassium (4-acetylphenyl)trifluoroborate | 95 |

| 2 | 4-Chlorobenzonitrile | Potassium (4-cyanophenyl)trifluoroborate | 99 |

| 3 | Methyl 4-chlorobenzoate | Potassium (4-(methoxycarbonyl)phenyl)trifluoroborate | 94 |

| 4 | 4-Chloro-N,N-dimethylaniline | Potassium (4-(dimethylamino)phenyl)trifluoroborate | 92 |

| 5 | 2-Chlorotoluene | Potassium (2-methylphenyl)trifluoroborate | 91 |

| 6 | 1-Bromo-4-fluorobenzene | Potassium (4-fluorophenyl)trifluoroborate | 96 |

| 7 | 3-Bromopyridine | Potassium (pyridin-3-yl)trifluoroborate | 85 |

| 8 | 1-Bromo-3,5-dimethylbenzene | Potassium (3,5-dimethylphenyl)trifluoroborate | 98 |

Yields are for isolated products after the one-pot sequence. Conditions are based on those reported in the primary literature and may vary slightly.

Conclusion and Outlook

The one-pot synthesis of potassium aryltrifluoroborates from aryl halides represents a mature, efficient, and highly practical methodology for modern organic synthesis. By combining a palladium-catalyzed Miyaura borylation with an in-situ fluorinative quench, this approach provides rapid access to stable, easy-to-handle, and versatile cross-coupling partners. The use of advanced catalyst systems and atom-economical boron sources like B2(OH)4 further enhances the green credentials and overall utility of this transformation. For researchers in drug discovery and materials science, mastering this protocol is a key step toward the streamlined construction of complex molecular architectures.

References

-

Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(17), 4442–4445. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Cho, Y. A., Kim, D.-S., Ahn, H. R., Canturk, B., Molander, G. A., & Ham, J. (2009). A facile one-pot preparation of potassium hydroxyaryl- and (hydroxyalkyl)aryltrifluoroborates. Organic Letters, 11(19), 4330-4333. [Link]

-

Cho, Y. A., Kim, D.-S., Ahn, H. R., Canturk, B., Molander, G. A., & Ham, J. (2009). Preparation of potassium azidoaryltrifluoroborates and their cross-coupling with aryl halides. Organic Letters, 11(19), 4330–4333. [Link]

-

Barder, T. E., & Buchwald, S. L. (2007). Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. Organic Letters, 9(23), 4741-4744. [Link]

-

Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2023). Recent Expedition in Pd‐ and Rh‐Catalyzed C(Ar)−B Bond Formations and Their Applications in Modern Organic Syntheses. Chemistry–An Asian Journal, 18(22), e202300735. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

Dou, G., & Li, Y. (2023). Palladium-Catalyzed Borylation of Aryl Chlorides: Scope, Applications, and Computational Studies. Catalysts, 13(5), 847. [Link]

-

Cho, Y. A., et al. (2009). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters. Available from [Link]

-

Iosub, V., & Stahl, S. S. (2015). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 20(5), 8466-8495. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. SciSpace. [Link]

-

Trice, S. L. J. (2012). Palladium-Catalyzed Borylation And Cross-Coupling Of Aryl And Heteroaryl Halides Utilizing Dibora Derivatives. University of Pennsylvania ScholarlyCommons. [Link]

-

Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. [Link]

-

Cho, Y. A., et al. (2008). A Facile One-Pot Preparation of Potassium Hydroxyaryl- and (Hydroxyalkyl)aryltrifluoroborates. Organic Letters. Available from [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Molander, G. A., & Dreher, S. D. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 40(3), 71-79. [Link]

-

Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link]

-

Gay, B. L., Prendeville, L. A., Wang, Y.-N., & Hull, K. L. (2025). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organic Letters, 27(1), 197-201. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 6. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids - 科研通 [ablesci.com]

A Guide to the Synthesis of Potassium 4-Iodophenyltrifluoroborate via Iridium-Catalyzed Borylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Ascendancy of Aryltrifluoroborates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the facility to forge carbon-carbon and carbon-heteroatom bonds with precision is paramount. Among the arsenal of synthetic tools available, organoboron compounds, particularly potassium aryltrifluoroborates, have emerged as exceptionally versatile and valuable building blocks. Their heightened stability compared to boronic acids, coupled with their robust performance in a myriad of cross-coupling reactions, renders them indispensable. This guide provides a comprehensive technical overview of a state-of-the-art methodology for the synthesis of a key intermediate, potassium 4-iodophenyltrifluoroborate, leveraging the power of iridium-catalyzed C-H borylation. This approach offers a direct and efficient pathway, circumventing the often harsh conditions associated with traditional organometallic routes.

The Strategic Advantage of Iridium-Catalyzed Borylation

The direct conversion of an aromatic C-H bond to a C-B bond represents a significant advancement in synthetic efficiency. Iridium catalysis has been at the forefront of this evolution, offering mild reaction conditions and a broad tolerance for various functional groups.[1][2] This is particularly crucial when dealing with halogenated substrates like iodoarenes, where the carbon-iodine bond must remain intact for subsequent functionalization, such as in Suzuki-Miyaura cross-coupling reactions.

The regioselectivity of iridium-catalyzed borylation is predominantly governed by steric factors.[1][3] This principle allows for the predictable functionalization of arenes, directing the borylation to the least sterically hindered positions. This characteristic is expertly exploited in the synthesis of 4-iodophenyltrifluoroborate, where the bulky iodine substituent guides the borylation to the para position.

The Catalytic Heart: Unraveling the Iridium(III)/Iridium(V) Cycle

A deep understanding of the reaction mechanism is fundamental to optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[1][4]

A plausible catalytic cycle is depicted below:

Figure 1: A simplified representation of the Iridium(III)/Iridium(V) catalytic cycle for C-H borylation.

The cycle is initiated by the formation of a highly reactive iridium(III) tris(boryl) complex from an iridium(I) precatalyst and a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This species then undergoes oxidative addition with the arene's C-H bond to form a seven-coordinate Ir(V) intermediate.[4] Subsequent reductive elimination releases the desired arylboronate ester and regenerates an iridium species that continues the catalytic cycle.

From Boronic Ester to Trifluoroborate: A Stable and Versatile Intermediate

While arylboronate esters are valuable, their conversion to potassium aryltrifluoroborates offers several advantages. Aryltrifluoroborates are generally more stable, crystalline solids that are easier to handle and purify than their boronic acid or ester counterparts.[5] This transformation is typically achieved through a straightforward reaction with potassium hydrogen difluoride (KHF₂).

Experimental Workflow: A Two-Stage, One-Pot Approach

The synthesis of this compound can be efficiently executed in a two-stage, one-pot procedure. This methodology minimizes purification steps and maximizes overall yield.

Figure 2: A flowchart illustrating the one-pot synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1,4-Diiodobenzene | 98% | Commercially Available |

| Bis(pinacolato)diboron (B₂pin₂) | >98% | Commercially Available |

| [Ir(OMe)(COD)]₂ | 97% | Commercially Available |

| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | >98% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Solvent Purification System |

| Potassium Hydrogen Difluoride (KHF₂) | >98% | Commercially Available |

| Deionized Water | ||

| Acetone | ACS Grade | Commercially Available |

| Diethyl Ether | ACS Grade | Commercially Available |

Step 1: Iridium-Catalyzed Borylation of 1,4-Diiodobenzene

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(OMe)(COD)]₂ (0.015 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF, 5 mL).

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Cooling: Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 2: Conversion to this compound

-

KHF₂ Solution Preparation: In a separate flask, prepare a solution of potassium hydrogen difluoride (KHF₂, 4.0 mmol) in deionized water (1 mL).

-

Addition: Add the aqueous KHF₂ solution to the reaction mixture from Step 1.

-

Stirring: Stir the resulting biphasic mixture vigorously at room temperature for 4-6 hours. A white precipitate should form.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the solid sequentially with cold water, acetone, and diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white solid under vacuum to afford pure this compound.

Table 1: Representative Reaction Parameters and Expected Outcomes

| Parameter | Value | Rationale |

| Substrate | 1,4-Diiodobenzene | Precursor for the target molecule. |

| Borylating Agent | Bis(pinacolato)diboron | Stable and effective source of boron. |

| Catalyst Precursor | [Ir(OMe)(COD)]₂ | A common and efficient iridium(I) source. |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine | Enhances catalyst stability and solubility. |

| Solvent | Tetrahydrofuran (THF) | Good solvent for both reagents and catalyst. |

| Temperature | 80 °C | Provides sufficient thermal energy for C-H activation. |

| Expected Yield | 70-85% | Based on similar reported procedures. |

Characterization and Quality Control

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess purity.

Safety Considerations

-

Iridium Catalysts: While generally used in small quantities, iridium compounds should be handled with care in a well-ventilated fume hood.

-

Potassium Hydrogen Difluoride (KHF₂): KHF₂ is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Anhydrous Solvents: Anhydrous THF is flammable and can form explosive peroxides. Handle under an inert atmosphere and away from ignition sources.

Conclusion and Future Outlook

The iridium-catalyzed borylation of aryl halides provides a powerful and direct route for the synthesis of valuable building blocks like this compound. The mild reaction conditions, broad functional group tolerance, and predictable regioselectivity make this a highly attractive method for applications in drug discovery and materials science. As catalyst and ligand design continues to evolve, we can anticipate even more efficient and selective C-H functionalization reactions, further expanding the synthetic chemist's toolkit.

References

-

Partridge, B. M., & Hartwig, J. F. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C–H Borylation. Organic Letters, 15(1), 140–143. [Link]

-

Figshare. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C–H Borylation - Organic Letters. [Link]

-

Campos, G. A., & Maleczka, R. E. (2020). One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes. Molecules, 25(8), 1806. [Link]

-

Otsuka, S., et al. (2022). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic letters, 8(10), 2031–2034. [Link]

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

-

Tamura, H., et al. (2003). Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate. Journal of the American Chemical Society, 125(51), 16114–16126. [Link]

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iridium-catalyzed borylation of benzene with diboron. Theoretical elucidation of catalytic cycle including unusual iridium(v) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Potassium 4-Iodophenyltrifluoroborate: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of potassium 4-iodophenyltrifluoroborate. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and characterization of this versatile reagent. Furthermore, its significant role in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is explored in detail with mechanistic insights and established experimental protocols. The stability and handling of this compound are also discussed, offering practical guidance for its effective utilization in the laboratory.

Introduction: The Rise of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a pivotal class of reagents in contemporary organic synthesis. Their enhanced stability compared to boronic acids, coupled with their ease of handling and purification, has made them indispensable tools for the construction of complex molecular architectures. Among these, this compound stands out as a bifunctional reagent, possessing both a nucleophilic trifluoroborate moiety and an electrophilic C-I bond. This dual reactivity opens avenues for sequential and diverse chemical transformations, making it a valuable building block in medicinal chemistry and materials science. This guide aims to provide a thorough understanding of its fundamental properties and applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is generally stable under atmospheric conditions, a significant advantage over many other organoboron compounds.[1] Its stability allows for long-term storage without significant decomposition.

Data Summary

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄BF₃IK | [2] |

| Molecular Weight | 309.90 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [2] |

| Melting Point | 141-148 °C | [2] |

| Solubility | Generally soluble in polar organic solvents such as methanol, acetone, and DMSO.[3] Limited solubility in water and non-polar organic solvents. | [3] |

| Stability | Air and moisture stable, offering a long shelf life.[1] | [1] |

Structural Characteristics

The structure of this compound features a tetrahedral boron atom bonded to three fluorine atoms and one 4-iodophenyl group. The negative charge is localized on the boron atom, forming an anionic trifluoroborate moiety, which is counterbalanced by a potassium cation.

Chemical Properties and Reactivity

The chemical versatility of this compound stems from the presence of two distinct reactive sites: the nucleophilic aryltrifluoroborate and the electrophilic C-I bond. This allows for a range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

Potassium aryltrifluoroborates are excellent nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The trifluoroborate salt acts as a stable precursor to the corresponding boronic acid under the reaction conditions, which then participates in the catalytic cycle.

Caption: Generalized Suzuki-Miyaura coupling workflow.

Sonogashira and Heck Couplings

The presence of the C-I bond allows this compound to act as an electrophile in other palladium-catalyzed reactions.

-

Sonogashira Coupling: The reaction with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst can be employed to synthesize aryl-alkyne derivatives.[6]

-

Heck Reaction: Coupling with alkenes can also be achieved under standard Heck conditions, leading to the formation of substituted styrenyl compounds.[7]

These sequential coupling strategies offer a powerful tool for the rapid elaboration of molecular complexity from a single starting material.

Caption: Sequential coupling strategies.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of potassium aryltrifluoroborates.[1]

Materials:

-

4-Iodophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (deionized)

-

Acetone

-

Diethyl ether

Procedure:

-

In a suitable flask, dissolve 4-iodophenylboronic acid in methanol.

-

In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with stirring.

-

Stir the resulting mixture at room temperature for 1-2 hours. A precipitate may form during this time.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then triturated with hot acetone to dissolve the product, leaving behind inorganic salts.

-

Filter the hot acetone solution to remove any insoluble inorganic byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The product is precipitated by the addition of diethyl ether and collected by vacuum filtration.

-

The solid is washed with diethyl ether and dried under vacuum to yield this compound.

Purification by Recrystallization

For higher purity, the product can be recrystallized.[1]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot acetonitrile or an acetone/ether mixture.

-

Insoluble impurities (such as excess KHF₂) can be removed by hot filtration.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates.[3][8] Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[3]

-

¹H NMR: The aromatic protons of the 4-iodophenyl group will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals will be in a 2:2 ratio.

-

¹³C NMR: The spectrum will show characteristic signals for the four distinct aromatic carbons. The carbon atom directly attached to the boron will exhibit a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[8]

-

¹⁹F NMR: A single, broad resonance is expected for the three equivalent fluorine atoms of the BF₃ group, typically in the range of -129 to -141 ppm.[8]

-

¹¹B NMR: A quartet is expected due to the coupling with the three fluorine atoms.[8]

Infrared (IR) Spectroscopy

The FT-IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

B-F stretching: Strong, broad absorptions typically in the region of 1100-950 cm⁻¹

-

C-I stretching: ~600-500 cm⁻¹

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative mode is a suitable technique for the analysis of potassium organotrifluoroborates. The mass spectrum would be expected to show the [M-K]⁻ anion at m/z corresponding to the 4-iodophenyltrifluoroborate ion. Fragmentation patterns would likely involve the loss of fluoride and other neutral fragments from the parent anion.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] It is classified as an irritant to the skin, eyes, and respiratory system.[2] Avoid inhalation of dust and contact with skin and eyes.[2] Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and dual reactivity make it an attractive building block for the synthesis of a wide array of complex organic molecules. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols and analytical characterization data, to facilitate its effective use in the research and development of new chemical entities.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Harrison, W. T. A.; Wardell, J. L. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallogr. Sect. E Struct. Rep. Online2014 , 70 (Pt 8), o868–o871. [Link]

-

Harrison, W. T. A.; Wardell, J. L. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallogr E Struct Rep Online2014 , 70(Pt 8), 68-71. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kim, J. H.; Lee, J. H.; Lee, S. H.; Kim, J. N. Three-Component One-Pot Synthesis of Unsymmetrical Diarylalkynes by Thermocontrolled Sequential Sonogashira Reactions Using Potassium Ethynyltrifluoroborate. Bull. Korean Chem. Soc.2015 , 36(10), 2465-2469. [Link]

-

da Silva, F. de A.; da Silva, G. P. F.; de Oliveira, B. G.; Menezes, P. H. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2009 , 47(10), 873–878. [Link]

-

da Silva, F. de A.; da Silva, G. P. F.; de Oliveira, B. G.; Menezes, P. H. 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. [Link]

-

Harrison, W. T. A.; Wardell, J. L. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. [Link]

-

CUNY—City University of New York. Purification by Recrystallization. [Link]

-

Columbia University. Recrystallization and Crystallization. [Link]

-

Wikipedia. Thermogravimetric analysis. [Link]

-

Chemistry LibreTexts. Recrystallization. [Link]

-

Professor Dave Explains. Recrystallization. [Link]

-

Materials Project. mp-4929: KBF4 (Orthorhombic, Pnma, 62). [Link]

-

Fiveable. Mass spectral fragmentation patterns | Spectroscopy Class Notes. [Link]

-

Wikipedia. Heck reaction. [Link]

-

Wisconsin Centers for Nanoscale Technology. Thermogravimetric Analysis. [Link]

-

ResearchGate. 1H and 13C NMR chemical shift values (ppm) and coupling constants (Hz)... | Download Scientific Diagram. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Unknown. Coupling constants for 1H and 13C NMR. [Link]

-

PubChem. Potassium (4-Fluorophenyl)trifluoroborate. [Link]

-

ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions | Request PDF. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Adv. Synth. Catal. 2018, 360, 4173-4179. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

SpectraBase. Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Molecules. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

-

MDPI. Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes. [Link]

-

Semantic Scholar. Solubility of KF in four organic solvents and thermodynamic dissolution functions. [Link]

-

Molecules. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

-

Slideshare. Fragmentation Pattern of Mass Spectrometry. [Link]

-

ResearchGate. Journal Pre-proof Spectroscopic studies on the potassium 1-fluorobenzoyltrifluoroborate salt by using the FT-IR, Raman and UV-Visible spectra and DFT calculations | Request PDF. [Link]

-

ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound ≥96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium 4-Iodophenyltrifluoroborate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of potassium 4-iodophenyltrifluoroborate, a versatile and increasingly important reagent in modern organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, and applications of this compound, with a particular focus on its role in facilitating the construction of complex molecular architectures relevant to the pharmaceutical industry.

Introduction: The Rise of Organotrifluoroborates in Synthesis

In the landscape of synthetic organic chemistry, the quest for stable, efficient, and versatile reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over their boronic acid counterparts. Their enhanced stability towards air and moisture simplifies handling and storage, leading to improved reproducibility in chemical reactions.[1] Among these, this compound stands out as a bifunctional reagent, possessing both a nucleophilic trifluoroborate moiety and an electrophilic iodine atom, opening up avenues for sequential and diverse chemical transformations.

This guide will illuminate the fundamental characteristics of this compound, its synthesis, and its pivotal role in carbon-carbon bond formation, particularly through the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of its reactivity and provide a detailed, field-proven experimental protocol.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 912350-00-6 | [2] |

| Molecular Formula | C₆H₄BF₃IK | |

| Molecular Weight | 309.90 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 141-148 °C | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

| Stability | Air and moisture stable, offering advantages over boronic acids. | [1][3] |

Synthesis and Handling

General Synthesis of Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates are typically synthesized from the corresponding arylboronic acids. The reaction involves the treatment of the boronic acid with potassium hydrogen difluoride (KHF₂) in a suitable solvent system, often a mixture of methanol and water.[3][4] This straightforward and high-yielding procedure has contributed significantly to the widespread availability and use of this class of compounds.

The general transformation can be represented as follows:

Ar-B(OH)₂ + 2 KHF₂ → K[Ar-BF₃] + KF + 2 H₂O

The resulting potassium aryltrifluoroborate often precipitates from the reaction mixture and can be isolated by simple filtration.

Handling and Storage Considerations

While potassium organotrifluoroborates are lauded for their stability, proper handling and storage are still crucial to ensure their integrity and reactivity. It is recommended to store this compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and away from light.[2] Although less sensitive than boronic acids, prolonged exposure to highly acidic or basic conditions should be avoided to prevent decomposition. For general laboratory safety, it is advisable to handle the compound in a well-ventilated area or a chemical fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6][7]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner in these reactions, offering high yields and broad functional group tolerance.[8][9][10]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a flame-dried flask and an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Degassed Solvents: Degassing the solvents removes dissolved oxygen, which can also poison the catalyst.

-

Base: Cesium carbonate is often a highly effective base for Suzuki-Miyaura couplings involving organotrifluoroborates, promoting the formation of the reactive boronate species.

-

Ligand: Triphenylphosphine is a common and effective ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

-

Solvent System: A mixture of an organic solvent like dioxane or THF with water is often employed to dissolve both the organic and inorganic reagents.

Applications in Drug Discovery and Development

The versatility of this compound makes it a valuable building block in the synthesis of pharmacologically active molecules. The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a common feature in many drug candidates. [1]Furthermore, the presence of the iodine atom on the phenyl ring allows for subsequent cross-coupling reactions or other transformations, enabling the rapid generation of molecular diversity from a common intermediate. This is particularly advantageous in lead optimization campaigns where the systematic modification of a core scaffold is required to improve potency, selectivity, and pharmacokinetic properties. The stability and ease of handling of potassium organotrifluoroborates also make them amenable to high-throughput synthesis and library generation, accelerating the drug discovery process. [9]

Conclusion

This compound is a robust and versatile reagent that has firmly established its place in the synthetic chemist's toolbox. Its enhanced stability, predictable reactivity, and amenability to one of the most powerful C-C bond-forming reactions make it an invaluable asset, particularly in the demanding field of drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 324. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate. Available at: [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]

-

Organoboron. (n.d.). This compound - Structure, Synthesis, Properties. Available at: [Link]

-

Molander, G. A., & Ito, T. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. Available at: [Link]

-

Molander, G. A., & Gravel, M. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(25), 9681–9686. Available at: [Link]

-

Isaksson, J., et al. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(4), 996–999. Available at: [Link]

-

Loba Chemie. (2022). POTASSIUM TETRAFLUOROBORATE EXTRA PURE - Safety Data Sheet. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

-

Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Topics in Current Chemistry, 292, 1–31. Available at: [Link]

-

Shabalin, A. Y., et al. (2013). Synthesis of K[4-ROC6F4BF3] from potassium pentafluorophenyltrifluoroborate and O-nucleophiles. Journal of Fluorine Chemistry, 150, 137-142. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. washingtonmills.com [washingtonmills.com]

- 7. lobachemie.com [lobachemie.com]

- 8. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Potassium 4-iodophenyltrifluoroborate

Introduction

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, prized for their stability to air and moisture, which contrasts sharply with the more sensitive nature of boronic acids and esters.[1][2] Their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has made them invaluable building blocks in the synthesis of complex molecules for pharmaceuticals and materials science.[1][3] Among these, potassium 4-iodophenyltrifluoroborate serves as a key bifunctional intermediate, possessing both a nucleophilic trifluoroborate moiety for coupling and an electrophilic iodide for subsequent transformations.

Accurate structural confirmation and purity assessment of these reagents are paramount to ensure reproducible and successful synthetic outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into experimental choices, spectral interpretation, and the underlying nuclear interactions that define its unique spectral signature.

Molecular Structure and Key NMR-Active Nuclei

To fully interpret the NMR spectra, it is essential to first consider the molecular structure and the interplay of its NMR-active nuclei. The primary nuclei of interest are ¹H and ¹³C. However, the presence of boron (¹¹B, 80.1% abundance, I=3/2; ¹⁰B, 19.9% abundance, I=3) and fluorine (¹⁹F, 100% abundance, I=1/2) profoundly influences the spectra.

-

¹H (Protons): The aromatic ring contains two distinct proton environments.

-

¹³C (Carbon-13): The aromatic ring has four unique carbon environments due to symmetry.

-

¹⁹F (Fluorine-19): A spin I=1/2 nucleus with 100% natural abundance, making it highly sensitive for NMR analysis.[4][5] Its coupling to both ¹³C and ¹¹B is critical.

-

¹¹B (Boron-11): A quadrupolar nucleus (I=3/2), meaning it has a non-spherical distribution of charge. This property leads to rapid nuclear relaxation, which significantly impacts the NMR signals of directly attached atoms, most notably the ipso-carbon.[1][3]

Below is a diagram illustrating the unique proton and carbon positions in the molecule, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with labeled carbon and proton environments.

Experimental Protocol: Sample Preparation and Acquisition

The quality and reliability of NMR data begin with meticulous sample preparation. Organotrifluoroborate salts are generally soluble in polar aprotic solvents.

Workflow: NMR Sample Preparation

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 19F and 11B NMR Data for Potassium Aryltrifluoroborates

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the acquisition and interpretation of 19F and 11B Nuclear Magnetic Resonance (NMR) data for potassium aryltrifluoroborates (ArBF₃K). These organoboron compounds have become indispensable reagents in modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, due to their stability and ease of handling compared to boronic acids.[1][2] Accurate structural characterization is paramount, and NMR spectroscopy serves as the primary analytical tool. This document delves into the theoretical underpinnings, practical experimental protocols, and nuanced data interpretation for this important class of molecules.

The Foundational Principles: Why 19F and 11B NMR?

The structural core of a potassium aryltrifluoroborate, the [ArBF₃]⁻ anion, contains two NMR-active nuclei, ¹⁹F and ¹¹B, that provide highly specific and complementary information.

¹⁹F NMR Spectroscopy: The High-Sensitivity Probe

The ¹⁹F nucleus is exceptionally well-suited for NMR analysis.[1][3] Its key advantages include:

-

100% Natural Abundance: Every fluorine atom in a sample is the NMR-active ¹⁹F isotope.[4]

-

High Gyromagnetic Ratio: This results in a high resonance frequency and a sensitivity that is approximately 83% that of the ¹H nucleus, ensuring strong signals from small sample quantities.[4][5]

-

Spin (I) = 1/2: Like protons, ¹⁹F nuclei have a spin of 1/2, resulting in sharp, well-resolved signals without the line broadening associated with quadrupolar nuclei.[1]

-

Wide Chemical Shift Range: The chemical shifts for fluorine can span over 800 ppm, offering excellent signal dispersion and minimizing peak overlap, even in complex molecules.[3][4]

For potassium aryltrifluoroborates, the three equivalent fluorine atoms attached to the boron center typically give rise to a single resonance. The chemical shift of this signal is sensitive to the electronic environment, influenced by the substituents on the aryl ring.[5] Electron-withdrawing groups tend to deshield the fluorine nuclei, shifting the signal downfield, while electron-donating groups cause an upfield shift.[5] For this class of compounds, ¹⁹F chemical shifts are generally observed in the range of -129 to -141 ppm (referenced to an external standard like CF₃CO₂H).[1][2]

¹¹B NMR Spectroscopy: The Quadrupolar Core

The ¹¹B nucleus provides direct insight into the boron center. However, its properties present unique challenges and interpretative considerations:

-

High Natural Abundance: At 80.4%, ¹¹B is the major isotope of boron.

-

Quadrupolar Nature (I = 3/2): Nuclei with a spin greater than 1/2 possess an electric quadrupole moment.[6][7] This moment interacts with local electric field gradients, providing a very efficient relaxation mechanism.[7] The consequence in solution-state NMR is often significant line broadening, which can obscure fine details like spin-spin coupling.[1][6][8]

-

Broad Chemical Shift Range: Boron chemical shifts span a wide range (approximately +100 to -120 ppm), allowing for the differentiation of various boron species.[6] Trivalent boron compounds resonate at much lower fields compared to their quadrivalent counterparts like aryltrifluoroborates.[9]

For ArBF₃K salts, the ¹¹B signal is typically a broad singlet due to the rapid quadrupolar relaxation that averages out the coupling to the three fluorine atoms.[1][6] The chemical shift provides confirmation of the tetracoordinate boron environment.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocols are designed to yield high-resolution, reproducible data.

Sample Preparation

A properly prepared sample is the cornerstone of a high-quality NMR spectrum. Suspended particulate matter will degrade magnetic field homogeneity and broaden spectral lines, an effect no amount of instrument shimming can correct.[10]

Step-by-Step Protocol:

-

Weighing: Accurately weigh 10-20 mg of the potassium aryltrifluoroborate salt into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which readily dissolves these salts, and its minimal interference in the regions of interest.[1][2] Acetone-d₆ is also commonly used.[6]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11][12] Ensure the sample height in a standard 5 mm NMR tube will be at least 4.5-5 cm to remain within the sensitive volume of the instrument's RF coil.[12][13]

-

Filtration (Critical Step): Construct a microfilter by tightly packing a small piece of cotton or glass wool into a Pasteur pipette.[11][12] Transfer the dissolved sample through this filter directly into a clean, high-quality 5 mm NMR tube.[10][11] This removes any dust or microparticulates.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly near the top.[11]

Caption: Diagram 1: A validated workflow for preparing high-quality NMR samples.

NMR Data Acquisition Parameters

The following are typical starting parameters for a modern NMR spectrometer (e.g., 300-500 MHz).

| Parameter | ¹⁹F Acquisition | ¹¹B Acquisition | Causality & Rationale |

| Pulse Program | Standard single pulse (zg) | Standard single pulse (zg) | Simple pulse-acquire is sufficient for these abundant nuclei. |

| Referencing | External CF₃CO₂H (0.0 ppm)[1][2] | External BF₃·Et₂O (0.0 ppm)[1] | External standards are crucial for reproducibility across different instruments and experiments. |

| Acquisition Time | ~2-3 s | ~0.1-0.5 s | Longer for ¹⁹F to resolve fine coupling; shorter for ¹¹B due to rapid signal decay (relaxation). |

| Relaxation Delay (d1) | 2-5 s | 0.5-1 s | Allows for near-complete relaxation of ¹⁹F spins for accurate integration. A shorter delay is acceptable for the rapidly relaxing ¹¹B nucleus. |

| Number of Scans | 16-64 | 128-1024 | Fewer scans are needed for the highly sensitive ¹⁹F nucleus. More scans are required to improve the signal-to-noise ratio for the broader ¹¹B signal. |

| Spectral Width | ~250 ppm | ~400 ppm | Must be wide enough to encompass the entire chemical shift range for fluorine and boron compounds, respectively. |

Expert Insight: For certain samples, the ¹¹B-¹⁹F coupling may be partially or fully resolved by using a modified pulse sequence designed to mitigate the effects of rapid quadrupolar relaxation.[1][2] Consulting your spectrometer's manual or an NMR specialist for such advanced experiments is recommended.

Data Analysis and Interpretation: From Spectrum to Structure